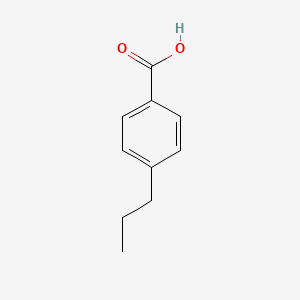

4-Propylbenzoic acid

Overview

Description

Propyl p-benzoate, also known as propyl 4-hydroxybenzoate, is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with propanol. This compound is commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Transesterification: Propyl p-benzoate can be synthesized by the transesterification of methyl benzoate with propanol.

Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol.

Industrial Production Methods: In industrial settings, the Fischer esterification method is commonly used due to its simplicity and efficiency. The reaction is conducted in large reactors where benzoic acid and propanol are heated with an acid catalyst. The resulting ester is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize propyl p-benzoate.

Major Products Formed:

Hydrolysis: Benzoic acid and propanol.

Oxidation: Benzoic acid.

Scientific Research Applications

Pharmaceutical Applications

4-Propylbenzoic acid is utilized in the pharmaceutical industry for several purposes:

- Drug Formulation : It plays a role in the formulation of medications, enhancing drug delivery systems by improving solubility and stability .

- Active Pharmaceutical Ingredients : It serves as an intermediate in synthesizing various active pharmaceutical ingredients, contributing to the development of effective therapeutic agents .

Polymer Production

The compound is a key intermediate in polymer chemistry:

- Thermal Stability : this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it valuable in the plastics industry .

- Liquid Crystals : It is used as a raw material for liquid crystal applications, which are essential in the development of advanced display technologies .

Cosmetic Industry

In cosmetics, this compound serves multiple functions:

- Preservative and Stabilizer : It acts as a preservative, helping to prolong the shelf life of cosmetic products by preventing microbial growth and maintaining product integrity .

- Emulsifier : The compound can also function as an emulsifier, aiding in the formulation of creams and lotions .

Food Industry

The compound's role extends to food safety and quality:

- Food Additive : this compound is used as a food additive for flavor enhancement and preservation, ensuring food safety by inhibiting spoilage organisms .

Research Applications

In research settings, this compound is employed for various purposes:

- Organic Synthesis : It serves as a reagent in organic synthesis, facilitating the development of new compounds and materials .

- Biocatalysis : The compound has been studied for its potential use in biocatalysis applications, particularly involving UbiD-like enzymes that catalyze decarboxylation reactions on aromatic substrates .

Case Study 1: Polymer Applications

A study highlighted the incorporation of this compound into polycarbonate matrices to improve thermal stability. The results indicated a significant enhancement in thermal properties compared to control samples without the additive.

Case Study 2: Pharmaceutical Formulations

Research demonstrated that formulations containing this compound exhibited improved solubility profiles for poorly soluble drugs, leading to enhanced bioavailability in preclinical studies.

Mechanism of Action

The antimicrobial properties of propyl p-benzoate are attributed to its ability to disrupt microbial cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of microbial cell membranes, making it effective against a wide range of bacteria and fungi .

Comparison with Similar Compounds

Methyl p-benzoate: An ester formed by the esterification of benzoic acid with methanol.

Ethyl p-benzoate: Formed by the esterification of benzoic acid with ethanol.

Butyl p-benzoate: An ester formed by the esterification of benzoic acid with butanol.

Uniqueness: Propyl p-benzoate is unique due to its optimal balance between hydrophobicity and hydrophilicity, making it highly effective as a preservative in both aqueous and oil-based formulations. Its antimicrobial efficacy is comparable to other parabens, but its solubility and stability make it a preferred choice in many applications .

Biological Activity

4-Propylbenzoic acid (C10H12O2), also known as p-n-propylbenzoic acid, is an aromatic carboxylic acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by recent research findings and case studies.

- Molecular Formula: C10H12O2

- Molecular Weight: 164.2011 g/mol

- CAS Registry Number: 2438-05-3

Mechanisms of Biological Activity

This compound has been identified as a potent activator of the enzyme glutathione transferase A1-1 (GST A1-1), which plays a crucial role in detoxification processes within the body. Studies indicate that this compound can recover catalytic activity in GST A1-1, particularly when mutations negatively affect enzyme function. The activation mechanism involves the stabilization of the enzyme's structure, allowing for improved substrate binding and catalytic efficiency .

Table 1: Summary of Biological Activities

Enzyme Activation Study

In a seminal study, researchers investigated the effects of various benzoic acid derivatives on GST A1-1 activity. This compound was found to be the most effective activator, demonstrating significant recovery of enzymatic activity even in mutant forms of GST A1-1. This suggests that modifications to the enzyme's active site can be compensated by the presence of specific activating agents like this compound .

Wastewater Treatment Applications

Recent advancements have highlighted the use of this compound in photocatalytic degradation processes for wastewater treatment. A hybrid system utilizing TiO2 nanoparticles and poly(N-isopropylacrylamide) composites has shown promise in effectively degrading this compound from contaminated water sources. The study emphasizes the potential for reusability and high degradation rates, showcasing an environmentally friendly approach to pollutant removal .

Structural Analysis

Quantum chemical calculations have been employed to analyze the molecular interactions involving this compound. The compound's ability to form cyclic dimers through hydrogen bonding has been documented, contributing to its liquid crystalline properties . These structural characteristics are essential for understanding its behavior in various chemical environments.

Thermal Stability and Conductivity

Research indicates that incorporating this compound into cross-linked polyethylene (XLPE) enhances its thermal stability and electrical conductivity under varying temperatures. This property is particularly relevant for applications in electrical insulation materials, where improved performance is critical .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Propylbenzoic acid, and how can their efficiency be optimized?

- Methodological Answer: The most common synthesis involves oxidizing methyl 4-propylbenzoate using potassium permanganate (KMnO₄) in acidic conditions, yielding ~80–85% purity . For optimization, reaction parameters (temperature, solvent polarity, and catalyst concentration) should be systematically varied. Enzymatic routes using engineered microbial systems (e.g., Corynebacterium glutamicum) offer greener alternatives, though yields may require strain optimization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Differential scanning calorimetry (DSC) can identify polymorphic forms, critical for reproducibility in biological assays .

Q. What experimental protocols are used to determine the solubility of this compound in aqueous and organic solvents?

- Methodological Answer: Use shake-flask or gravimetric methods under controlled pH (2–12) and temperature (25–50°C). UV-Vis spectroscopy quantifies dissolved concentrations, while Hansen solubility parameters predict miscibility in organic solvents like ethanol or DMSO .

Q. How can stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-MS to identify byproducts (e.g., decarboxylation products). Long-term studies should include light exposure and oxygen sensitivity assessments .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in different solvent environments?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties and solvation effects. Molecular dynamics (MD) simulations track conformational changes in polar vs. nonpolar solvents, aiding in solvent selection for synthesis or formulation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in drug discovery?

- Methodological Answer: Enzyme inhibition assays (e.g., COX-2 or lipoxygenase) using fluorometric or colorimetric readouts. Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations. Ensure pH control to account for ionization effects on bioavailability .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer: Perform meta-analysis of literature data, noting experimental variables (e.g., solvent grade, temperature calibration). Reproduce conflicting studies with standardized protocols. Use cluster analysis to identify outlier methodologies .

Q. What role does this compound play in metabolic pathway engineering, and how can its production be scaled in bioreactors?

- Methodological Answer: As a precursor for parabens or liquid crystals, microbial pathways (e.g., E. coli shikimate pathway) can be engineered. Fed-batch fermentation with real-time pH control and dissolved oxygen monitoring maximizes titers. Metabolomic profiling identifies bottlenecks .

Q. How can crystallography studies improve the formulation of this compound in solid dosage forms?

- Methodological Answer: Single-crystal X-ray diffraction determines lattice parameters and hydrogen-bonding networks. Pair with powder X-ray diffraction (PXRD) to assess batch consistency. Co-crystallization with coformers (e.g., nicotinamide) enhances dissolution rates .

Q. What statistical approaches are recommended for handling clustered data in toxicity studies involving this compound?

- Methodological Answer: Use mixed-effects models to account for nested data (e.g., repeated measurements across cell lines). Bootstrap resampling validates confidence intervals. Sensitivity analysis identifies covariates (e.g., cell passage number) affecting outcomes .

Q. Methodological Notes

- Data Validation: Cross-reference NMR and HPLC results with NIST Standard Reference Data to ensure accuracy.

- Collaborative Research: Engage with platforms like ResearchGate or domain-specific forums to troubleshoot methodological inconsistencies .

- Ethical Compliance: For biological studies, adhere to institutional review protocols for cell line sourcing and waste disposal .

Properties

IUPAC Name |

4-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046564 | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-05-3 | |

| Record name | 4-Propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Propylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2438-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-PROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.